molecular formula C13H19NO4S B2838185 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1796970-50-7

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2838185
CAS No.: 1796970-50-7
M. Wt: 285.36
InChI Key: KZNQJVKZPMMKPW-UHFFFAOYSA-N
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Description

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36. The purity is usually 95%.
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Biological Activity

1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a furan ring, an azetidine moiety, and a sulfonyl group, which may contribute to its reactivity and interaction with biological targets.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C14H19NO3S\text{C}_{14}\text{H}_{19}\text{N}\text{O}_3\text{S}

This indicates the presence of 14 carbon atoms, 19 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. The furan ring and azetidine structure suggest potential for diverse biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The sulfonyl group is known to form strong interactions with protein active sites, which may facilitate enzyme inhibition or receptor modulation. The azetidine ring adds rigidity and specificity to the molecule, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown promising antimicrobial properties against various pathogens.
  • Anticancer Potential : The compound may act as an inhibitor of specific cancer-related enzymes or pathways, making it a candidate for further exploration in cancer therapy .

Antimicrobial Activity

A study exploring the antimicrobial properties of related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The presence of the furan and sulfonamide functionalities was linked to enhanced activity due to their ability to penetrate bacterial cell walls effectively .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus25 µg/mL
This compoundEscherichia coli30 µg/mL

Anticancer Activity

In vitro studies have indicated that similar compounds can inhibit cancer cell proliferation. A derivative of this compound was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0.590
170
540

These results indicate that higher concentrations lead to significant cytotoxic effects on cancer cells .

Properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-13(2,3)12(15)14-7-11(8-14)19(16,17)9-10-5-4-6-18-10/h4-6,11H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNQJVKZPMMKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)S(=O)(=O)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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